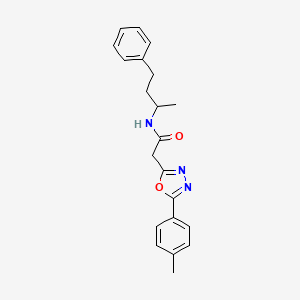
N-(4-phenylbutan-2-yl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenylbutan-2-yl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide, commonly known as PBOX-15, is a small molecule drug that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein-protein interaction between HIF-1α and p300/CBP, which is essential for the transcriptional activation of genes involved in tumor growth and angiogenesis.
Mecanismo De Acción
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
The compound interacts with AChE by binding to the crucial amino acids present at the catalytic active site and peripheral anionic site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . As a result, acetylcholine accumulates in the synaptic cleft, prolonging its action on post-synaptic membranes .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. Under normal conditions, acetylcholine released into the synaptic cleft is rapidly hydrolyzed by AChE, terminating the signal transmission. The inhibition of ache by the compound leads to an accumulation of acetylcholine, resulting in prolonged cholinergic effects .
Result of Action
The result of the compound’s action is the enhancement of cholinergic transmission due to the increased concentration of acetylcholine in the synaptic cleft . This could potentially improve cognitive function, making the compound a potential candidate for the treatment of Alzheimer’s disease .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PBOX-15 is its specificity for HIF-1α and p300/CBP, which makes it a promising candidate for cancer therapy. However, the synthesis of PBOX-15 is relatively complex, and the yield is relatively low. Furthermore, PBOX-15 has poor solubility in water, which can make it difficult to use in in vitro and in vivo experiments.
Direcciones Futuras
There are several future directions for the research of PBOX-15. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential of PBOX-15 as a combination therapy with other cancer drugs. Furthermore, the potential of PBOX-15 as a therapeutic agent for other diseases, such as inflammatory and neurodegenerative diseases, should also be explored.
Métodos De Síntesis
The synthesis of PBOX-15 involves a series of chemical reactions, including the condensation of 2-amino-5-(p-tolyl)-1,3,4-oxadiazole with 2-bromoacetophenone, followed by the reduction of the resulting ketone with sodium borohydride. The final step involves the acetylation of the amine group with acetic anhydride. The overall yield of the synthesis is around 20%, and the purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
PBOX-15 has been extensively studied for its potential as a cancer therapeutic agent. In vitro studies have shown that PBOX-15 inhibits the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies using mouse models have demonstrated that PBOX-15 can inhibit tumor growth and angiogenesis, leading to increased survival rates. Furthermore, PBOX-15 has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-8-12-18(13-9-15)21-24-23-20(26-21)14-19(25)22-16(2)10-11-17-6-4-3-5-7-17/h3-9,12-13,16H,10-11,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSPYIHURYTXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NC(C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2850590.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide](/img/structure/B2850591.png)
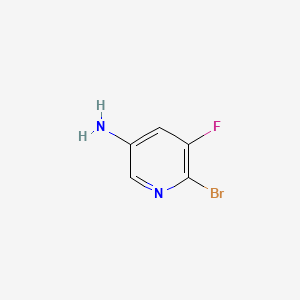

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2850598.png)
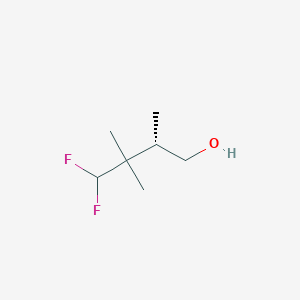
![N-(2,4-dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2850601.png)
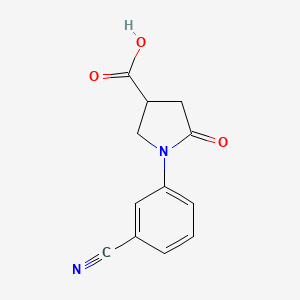
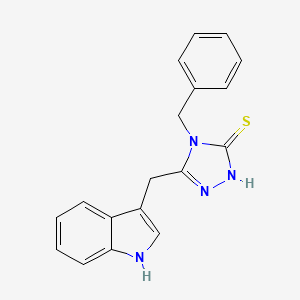
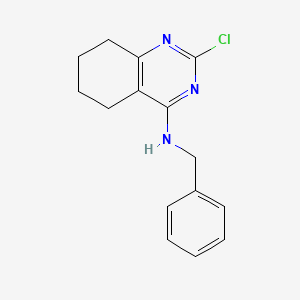
![3-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide](/img/structure/B2850605.png)

![2-(2,5-Dimethylphenyl)sulfonyl-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2850609.png)
![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate](/img/structure/B2850613.png)